
2-Chloro-2,4,4-trimethyl-1,3,2-dioxasilinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-2,4,4-trimethyl-1,3,2-dioxasilinane is an organosilicon compound with a unique structure that includes a silicon atom bonded to both carbon and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2,4,4-trimethyl-1,3,2-dioxasilinane typically involves the reaction of chlorosilanes with alcohols or diols. One common method is the reaction of trimethylchlorosilane with ethylene glycol under controlled conditions to form the desired dioxasilinane ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-2,4,4-trimethyl-1,3,2-dioxasilinane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form silanols and other derivatives.
Oxidation and Reduction: It can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium alkoxides or amines can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Oxidation: Oxidizing agents like hydrogen peroxide can be used.
Major Products Formed
Substitution: Formation of various substituted dioxasilinanes.
Hydrolysis: Formation of silanols and other hydrolyzed products.
Oxidation: Formation of oxidized silicon compounds.
Aplicaciones Científicas De Investigación
2-Chloro-2,4,4-trimethyl-1,3,2-dioxasilinane has several applications in scientific research:
Organic Synthesis: Used as a reagent or intermediate in the synthesis of complex organic molecules.
Materials Science: Employed in the development of novel materials with unique properties.
Biology and Medicine:
Industry: Used in the production of silicone-based materials and coatings.
Mecanismo De Acción
The mechanism of action of 2-Chloro-2,4,4-trimethyl-1,3,2-dioxasilinane involves its reactivity with various nucleophiles and electrophiles. The silicon atom, being electrophilic, can interact with nucleophiles, leading to substitution or addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-2,4,4-trimethylpentane
- 2,2,4-Trimethyl-1,3-dioxolane
- 2-Chloro-4,6-dimethoxy-1,3,5-triazine
Uniqueness
2-Chloro-2,4,4-trimethyl-1,3,2-dioxasilinane is unique due to its dioxasilinane ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
121044-12-0 |
|---|---|
Fórmula molecular |
C6H13ClO2Si |
Peso molecular |
180.70 g/mol |
Nombre IUPAC |
2-chloro-2,4,4-trimethyl-1,3,2-dioxasilinane |
InChI |
InChI=1S/C6H13ClO2Si/c1-6(2)4-5-8-10(3,7)9-6/h4-5H2,1-3H3 |
Clave InChI |
JWUJMKPHVPLRTD-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCO[Si](O1)(C)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


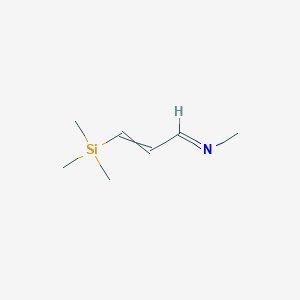
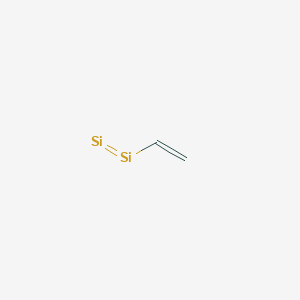
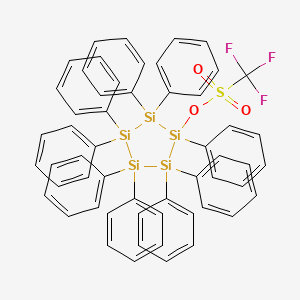
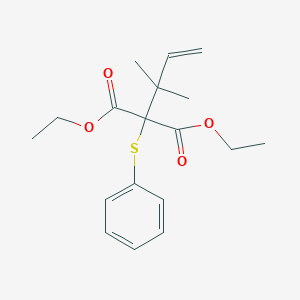
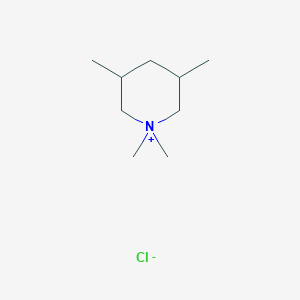
![2,3,5-Trimethyl-1,2,3,4-tetrahydropyrrolo[1,2-c]pyrimidine](/img/structure/B14292081.png)


![Diphosphene, bis[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B14292090.png)

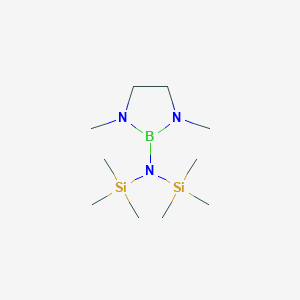
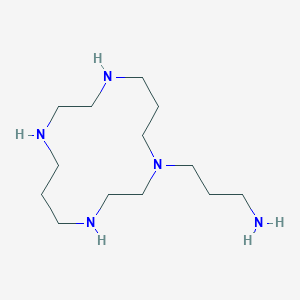
![Hydrazinecarboxamide, 2-[1-(2-chlorophenyl)ethylidene]-](/img/structure/B14292108.png)
![1,1-Difluoro-5,6-diazaspiro[2.4]hept-5-ene](/img/structure/B14292138.png)
